(2S,3'Z)-Cefprozil
Overview
Description
(2S,3’Z)-Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is known for its broad-spectrum activity and is commonly prescribed for respiratory tract infections, skin infections, and urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3’Z)-Cefprozil typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid.
Acylation: The amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the cephalosporin core structure.
Side Chain Introduction: The side chain is introduced through a series of chemical reactions, including esterification and hydrolysis.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of (2S,3’Z)-Cefprozil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the starting material through fermentation.
Chemical Synthesis: Large-scale chemical synthesis using automated reactors.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2S,3’Z)-Cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the side chain or the cephalosporin core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of (2S,3’Z)-Cefprozil with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
(2S,3’Z)-Cefprozil has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively studied for its clinical efficacy in treating bacterial infections and its pharmacokinetics.
Industry: Used in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
(2S,3’Z)-Cefprozil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefotetan: A cephalosporin with a broader spectrum of activity, including anaerobic bacteria.
Uniqueness of (2S,3’Z)-Cefprozil: (2S,3’Z)-Cefprozil is unique due to its specific side chain, which provides enhanced stability and resistance to beta-lactamase enzymes produced by certain bacteria. This makes it particularly effective against beta-lactamase-producing strains.
Properties
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-MSNJBKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101159 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-35-7 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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